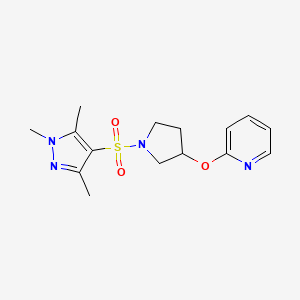
2-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is substituted with three methyl groups and a sulfonyl group attached to a pyrrolidine ring, which is a type of secondary amine . This structure is further connected to a pyridine ring via an ether linkage .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole, pyrrolidine, and pyridine rings would contribute to the compound’s aromaticity . The sulfonyl group would likely have a strong effect on the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazole, pyrrolidine, and pyridine rings, as well as the sulfonyl group. The ether linkage might also play a role in its reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and aromaticity would all play a role .Wissenschaftliche Forschungsanwendungen
Synthesis and Coordination Chemistry
The synthesis and application of heterocyclic compounds, including pyridine derivatives, have been extensively explored due to their potential in various scientific research fields. A notable method for synthesizing heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides utilizes sulfur-functionalized aminoacrolein derivatives, demonstrating the efficiency and selectivity in accessing pyrazole-4-sulfonamides. This method is part of a broader investigation into the reactivity of such compounds, expanding to include rapid access to heterocyclic sulfonyl fluorides like pyrimidines and pyridines, which are crucial for medicinal chemistry and materials science applications Tucker, Chenard, & Young, 2015.
Magnetic Materials and Catalysis
Magnetically separable materials have become increasingly significant in catalysis and materials science due to their easy separation and reusability. The synthesis of magnetically separable graphene oxide anchored sulfonic acid nanoparticles showcases the application of sulfonyl-functionalized compounds in developing high-performance catalysts. These materials facilitate the synthesis of complex heterocyclic compounds, such as 3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles, under environmentally benign conditions, highlighting the versatility of sulfonyl-functionalized compounds in green chemistry and catalysis Zhang et al., 2016.
Advanced Materials
The synthesis of novel materials, particularly those incorporating sulfonyl groups, plays a crucial role in the development of advanced polymers and electronics. For instance, new soluble fluorinated polyamides containing pyridine and sulfone moieties have been synthesized, demonstrating high thermal stability, excellent solubility, and low dielectric constants. These properties are vital for applications in high-performance polymers, optoelectronics, and insulation materials, showcasing the utility of sulfonyl and pyridine functionalities in material science Liu et al., 2013.
Antimicrobial Agents
The development of new antimicrobial agents is crucial in combating resistant bacterial strains. Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized for their potential use as antibacterial agents. This research underlines the importance of incorporating sulfonyl derivatives into heterocyclic frameworks to create effective antimicrobial compounds, which can lead to the development of new therapies for infectious diseases Azab, Youssef, & El-Bordany, 2013.
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-11-15(12(2)18(3)17-11)23(20,21)19-9-7-13(10-19)22-14-6-4-5-8-16-14/h4-6,8,13H,7,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPLBKNYXYPJNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

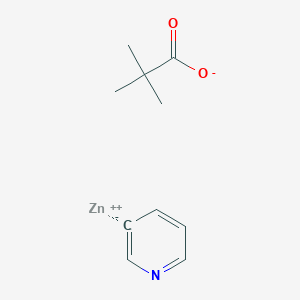
![3-(4-methoxybenzyl)-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2592770.png)

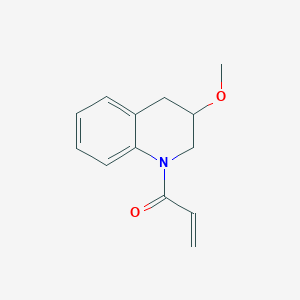

![13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide](/img/structure/B2592779.png)
![4-benzyl-1-(4-hydroxy-3,5-dimethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2592781.png)



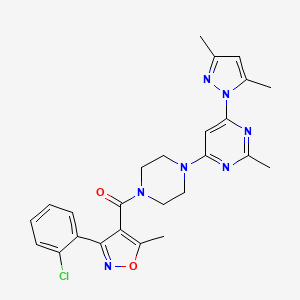
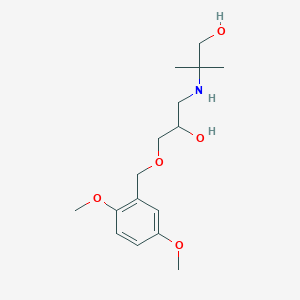
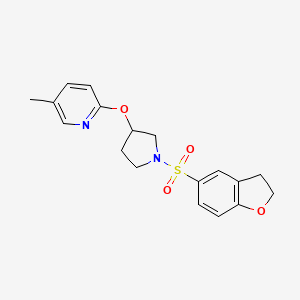
![1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2592792.png)